6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline
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Overview
Description
6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring. The presence of three methyl groups at positions 1, 3, and 5, along with the tetrahydro configuration, adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with isoquinoline precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoquinoline rings .
Scientific Research Applications
6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4(6H)-one: This compound shares a similar fused ring structure but differs in the functional groups and overall configuration.
1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene: Another compound with a tetrahydro configuration and methyl groups, but with a different ring system.
Uniqueness
6,7,8,9-Tetrahydro-1,3,5-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is unique due to its specific arrangement of the pyrazole and isoquinoline rings, along with the presence of three methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
91623-81-3 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1,3,5-trimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C13H17N3/c1-8-10-6-4-5-7-11(10)12-9(2)15-16(3)13(12)14-8/h4-7H2,1-3H3 |
InChI Key |
HNUBLABRYGLYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C3C(=NN(C3=N1)C)C |
Origin of Product |
United States |
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